molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Cat. No.: B1423675
CAS No.: 5595-14-2
M. Wt: 215.05 g/mol
InChI Key: SSJOUCOYHJGEJN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves a one-pot reaction. A common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This reaction is efficient and operationally simple, often carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase. The compound binds to these enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,3]Triazolo[1,5-a]pyridine
  • [1,2,3]Triazolo[4,5-b]pyridine
  • [1,2,3]Triazolo[4,5-c]pyridine

Uniqueness

Compared to these similar compounds, [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide exhibits unique properties such as higher stability and specific biological activities. Its ability to form hydrogen bonds and its structural configuration contribute to its distinct behavior in chemical and biological systems .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOUCOYHJGEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Hydrazinopyridine (654 mg) was dissolved in a mixture of EtOH and water (7.5/1.5 ml) at RT while stirring. Subsequently, cyanogen bromide solution (666 mg dissolved in a mixture of EtOH/water 1.5/0.3 ml) was added dropwise while stirring. After stirring at RT for 6 h, the solvent was drawn off, and the residue was taken up in water and freeze-dried. 1.3 g of the title compound were obtained. LC-MS rt: 0.15 min [M+H]+: 135.3 (met. a)
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654 mg
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1.5 mL
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EtOH water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
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[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

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